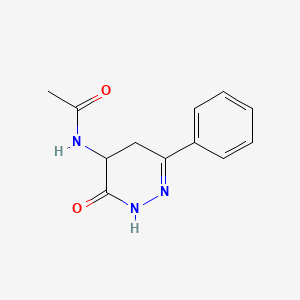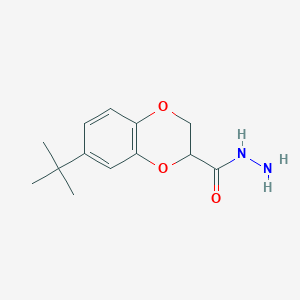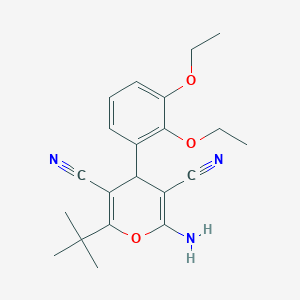![molecular formula C31H27N3O3 B15149889 1-benzyl-N'-[bis(4-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B15149889.png)
1-benzyl-N'-[bis(4-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N’-[bis(4-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 1-benzyl-N’-[bis(4-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide typically involves the condensation of 1-benzyl-1H-indole-2-carbohydrazide with bis(4-methoxyphenyl)methylidene. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-benzyl-N’-[bis(4-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus. Common reagents for these reactions include halogens and nitrating agents.
Aplicaciones Científicas De Investigación
1-benzyl-N’-[bis(4-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 1-benzyl-N’-[bis(4-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial cell division by targeting key functional proteins such as FtsZ . In anticancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
1-benzyl-N’-[bis(4-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:
1-benzyl-1H-indole-2-carbohydrazide: This compound lacks the bis(4-methoxyphenyl)methylidene moiety, which may result in different biological activities and chemical reactivity.
Bis(4-methoxyphenyl)methylidene derivatives: These compounds share the bis(4-methoxyphenyl)methylidene moiety but differ in the indole nucleus, leading to variations in their properties and applications.
Propiedades
Fórmula molecular |
C31H27N3O3 |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
1-benzyl-N-[bis(4-methoxyphenyl)methylideneamino]indole-2-carboxamide |
InChI |
InChI=1S/C31H27N3O3/c1-36-26-16-12-23(13-17-26)30(24-14-18-27(37-2)19-15-24)32-33-31(35)29-20-25-10-6-7-11-28(25)34(29)21-22-8-4-3-5-9-22/h3-20H,21H2,1-2H3,(H,33,35) |
Clave InChI |
BPIUQJRBWVOMIN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=NNC(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15149814.png)
![(1R,2S)-2-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B15149833.png)

![N-(3-chlorophenyl)-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15149851.png)
![2-acetylnaphthalen-1-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B15149873.png)

![2-(3-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15149879.png)
![4-phenyl-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B15149883.png)
![3-methyl-N-(2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15149886.png)
![N-(2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B15149892.png)
![N'-[(3Z)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B15149894.png)
![4-Chloro-3-({[(4-chloro-3-methylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B15149898.png)
